Imiclopazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDYNPAUUKDNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7414-95-1 (di-hydrochloride) | |
| Record name | Imiclopazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60864024 | |
| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7224-08-0, 7414-95-1 | |
| Record name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7224-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiclopazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chorimpiphenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMICLOPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Modulation
Established Synthetic Routes for Imiclopazine and Related Phenothiazines
The synthesis of this compound, like other phenothiazine (B1677639) compounds, fundamentally relies on the construction of the core tricyclic phenothiazine ring system, followed by the introduction of a specific side chain at the N-10 position.
A common and direct approach to the phenothiazine core is the Bernthsen synthesis , which involves the reaction of diphenylamine (B1679370) with sulfur in the presence of a catalyst such as iodine. For substituted phenothiazines like the 2-chloro derivative found in this compound, a corresponding substituted diphenylamine is utilized.
More versatile and widely used methods for constructing the phenothiazine nucleus include the Ullmann condensation and the Smiles rearrangement . The Ullmann condensation involves a copper-catalyzed reaction between an o-halodiphenylamine and a sulfur source, or between an o-aminothiophenol and an o-halobenzene derivative. wikipedia.orgsynarchive.comorganic-chemistry.org This method offers a high degree of flexibility in introducing various substituents onto the aromatic rings.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be effectively employed in the synthesis of phenothiazines. scispace.comacs.org This reaction typically involves the rearrangement of an o-aminophenol derivative containing a sulfur-linked aromatic ring, leading to the formation of the phenothiazine skeleton.
Modern synthetic approaches have also been developed, including iron-catalyzed cross-coupling reactions , which provide a more environmentally friendly and efficient alternative to traditional copper-catalyzed methods for C-S and C-N bond formation. researchgate.net
The synthesis of this compound itself proceeds via a convergent strategy. The first key component is the 2-chloro-10H-phenothiazine core. This intermediate is prepared through established methods, such as the reaction of m-chloroaniline with 2-chlorobenzoic acid followed by cyclization with sulfur. google.com
The second essential component is the N-10 side chain. A crucial intermediate for introducing this side chain is 2-chloro-10-(3-chloropropyl)-10H-phenothiazine . chemicalbook.comnih.govtcichemicals.comsigmaaldrich.com This intermediate is synthesized by the alkylation of 2-chlorophenothiazine (B30676) with a three-carbon linker bearing a terminal chlorine atom, typically 1-bromo-3-chloropropane, in the presence of a base like sodium hydride.
The final step in the synthesis of this compound involves the coupling of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine with the specific piperazine (B1678402) side chain, 1-(2-(3-methyl-5-isoxazolyl)ethyl)piperazine . This is a nucleophilic substitution reaction where the secondary amine of the piperazine ring displaces the terminal chlorine atom of the propyl chain attached to the phenothiazine nucleus.
Strategies for Chemical Derivatization and Analogue Synthesis
The development of this compound analogues focuses on modifying its structure to potentially enhance its therapeutic properties or to explore structure-activity relationships (SAR). These modifications can be broadly categorized into alterations of the phenothiazine core and variations of the N-10 side chain.
Phenothiazine Core Modifications:
Substitution on the Aromatic Rings: The chlorine atom at the 2-position of the phenothiazine ring is a common feature in many active phenothiazine drugs. jmedchem.com Altering the nature and position of this substituent can significantly impact the compound's electronic properties and its interaction with biological targets. Analogues with different electron-withdrawing or electron-donating groups at various positions on the rings can be synthesized to probe these effects.
Oxidation of the Sulfur Atom: The sulfur atom in the phenothiazine ring can be oxidized to a sulfoxide (B87167) or a sulfone. This modification alters the geometry and electronic properties of the tricyclic system and can influence the metabolic stability and pharmacological profile of the resulting analogue.
N-10 Side Chain Modifications:
The N-10 side chain plays a critical role in the activity of phenothiazine derivatives. slideshare.net Strategies for its modification include:
Variation of the Linker Length: The three-carbon propyl chain connecting the phenothiazine nitrogen to the piperazine ring is considered optimal for the antipsychotic activity of many phenothiazines. slideshare.net Synthesizing analogues with shorter or longer alkyl chains allows for the investigation of the importance of this specific chain length.
Modification of the Piperazine Ring: The piperazine moiety is a key pharmacophoric element. Its basic nitrogen atom is crucial for interaction with receptors. Analogues can be synthesized by replacing the piperazine ring with other cyclic amines, such as homopiperazine (B121016) or piperidine, to assess the impact on activity.
Preclinical Pharmacological Characterization
Receptor Binding and Ligand Interaction Studies
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a particular receptor. These studies are crucial for understanding the potential therapeutic effects and side-effect profiles of a compound.
A comprehensive understanding of a compound's interaction with various neurotransmitter systems is paramount, particularly for centrally acting agents. The affinity of Imiclopazine for dopaminergic, serotonergic, histaminergic, and muscarinic receptors would be systematically evaluated to construct a detailed receptor binding profile.
Dopaminergic System: Dopamine (B1211576) receptors are implicated in a wide array of physiological and pathological processes, including motor control, motivation, reward, and psychosis. tocris.com The binding affinity of a compound for different dopamine receptor subtypes (D1-like and D2-like) can predict its potential efficacy as an antipsychotic, antidepressant, or agent for treating Parkinson's disease. tocris.comnih.govresearchgate.net Antipsychotic medications, for instance, often exhibit affinity for D2 receptors. researchgate.net
Serotonergic System: The serotonin (B10506) system, with its diverse array of receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7), is a key target for therapeutic intervention in depression, anxiety, and psychosis. mdpi.comresearchgate.net The relative affinity for different serotonin receptors can significantly influence a drug's therapeutic actions and side-effect profile. nih.govresearchgate.netnih.gov
Histaminergic System: Histamine receptors, particularly the H1 and H3 subtypes, are important targets in the central nervous system. nih.gov Blockade of H1 receptors is often associated with sedative effects, a common side effect of many antipsychotic and antidepressant medications. nih.gov
Muscarinic System: Muscarinic acetylcholine receptors are involved in numerous physiological functions, and their blockade can lead to anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment. liesbethreneman.comnih.gov Assessing a compound's affinity for muscarinic receptor subtypes (M1-M5) is therefore a critical component of its preclinical evaluation. researchgate.net
Illustrative Data Table for Neurotransmitter Receptor Binding Affinities of this compound (Note: This table is for illustrative purposes only as specific data for this compound was not found in the public domain).
| Receptor Subtype | K_i (nM) |
|---|---|
| Dopamine D2 | Data not available |
| Serotonin 5-HT2A | Data not available |
| Histamine H1 | Data not available |
| Muscarinic M1 | Data not available |
Imidazoline receptors are a class of receptors that are distinct from adrenergic receptors, although they can be recognized by some of the same ligands. nih.gov There are three main classes of imidazoline receptors: I1, I2, and I3. wikipedia.orgmedchemexpress.com The I1 receptor is involved in the central regulation of blood pressure, the I2 receptor is implicated in a variety of neurological conditions, and the I3 receptor plays a role in insulin secretion. wikipedia.orgmedchemexpress.comresearchgate.netnih.gov Given the structural features of this compound, an investigation into its affinity for imidazoline receptors is warranted to explore potential novel mechanisms of action. nih.govresearchgate.net
Illustrative Data Table for Imidazoline Receptor Binding Affinities of this compound (Note: This table is for illustrative purposes only as specific data for this compound was not found in the public domain).
| Receptor Subtype | K_i (nM) |
|---|---|
| Imidazoline I1 | Data not available |
| Imidazoline I2 | Data not available |
Radioligand binding assays are a highly sensitive and quantitative method for studying receptor-ligand interactions. giffordbioscience.comnih.govcreative-bioarray.com These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled compound, allowing for the determination of the compound's binding affinity (Ki).
There are several types of radioligand binding assays:
Saturation assays: These are used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).
Competition assays: These are used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with a radioligand for binding. giffordbioscience.comcreative-bioarray.com
Kinetic assays: These assays measure the rate of association and dissociation of a radioligand from a receptor. nih.gov
In addition to radioligand binding assays, label-free techniques have emerged as powerful tools for characterizing molecular interactions. nih.govohsu.edu These methods, such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), allow for the real-time measurement of binding events without the need for radioactive or fluorescent labels. nih.govpcbis.frresearchgate.netmdpi.com This eliminates potential artifacts associated with labeling and provides a more direct measure of the binding kinetics.
Molecular and Cellular Mechanism of Action Elucidation
Understanding how a compound modulates intracellular signaling pathways is crucial for elucidating its mechanism of action at the molecular and cellular levels.
Upon binding to a receptor, a ligand can initiate a cascade of intracellular events known as signal transduction. nih.govresearchgate.netnih.gov These pathways ultimately lead to a cellular response. The modulation of key intracellular signaling pathways by this compound would be investigated to understand its downstream effects. This could involve studying changes in the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium, as well as the activation or inhibition of various protein kinases and transcription factors. plos.org
Illustrative Data Table for this compound's Effect on Intracellular Signaling Pathways (Note: This table is for illustrative purposes only as specific data for this compound was not found in the public domain).
| Signaling Pathway | Effect of this compound |
|---|---|
| cAMP Production | Data not available |
| Calcium Mobilization | Data not available |
| ERK Phosphorylation | Data not available |
Preclinical Pharmacokinetics in Animal ModelsThere is no publicly available data on the preclinical pharmacokinetic profile of this compound in animal models. Pharmacokinetic studies are critical for determining a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its development as a potential therapeutic agent.
Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME)
The process generally involves administering the compound through different routes, such as oral and intravenous, to assess bioavailability and clearance rates. wright.edumdpi.com Key parameters evaluated include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), terminal half-life (T1/2), volume of distribution (Vd), and clearance (CL). wright.edunih.gov While the methodologies for conducting such preclinical pharmacokinetic evaluations are well-established wright.edunih.govnih.gov, specific values for this compound have not been published.
Table 1: Representative ADME Parameters (Hypothetical Data for Illustrative Purposes)
| Parameter | Value | Species | Route of Administration |
| Bioavailability (%) | Data not available | - | - |
| Cmax (ng/mL) | Data not available | - | - |
| Tmax (h) | Data not available | - | - |
| Half-life (t½) (h) | Data not available | - | - |
| Volume of Distribution (Vd) (L/kg) | Data not available | - | - |
| Clearance (CL) (mL/min/kg) | Data not available | - | - |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific preclinical ADME data for this compound could not be located in the available resources.
In Vitro Metabolic Stability and Metabolite Identification Studies
Information regarding the in vitro metabolic stability and specific metabolites of this compound is not available in the public domain. In vitro metabolic stability assays are crucial early-stage assessments in drug discovery to predict a compound's fate in the body. researchgate.netnuvisan.com These studies typically utilize liver microsomes, hepatocytes, or other subcellular fractions from various species, including humans, to determine the rate at which a compound is metabolized. nuvisan.comthermofisher.com The primary goal is to estimate the intrinsic clearance of a drug candidate, which helps in forecasting its in vivo half-life and potential for drug-drug interactions. researchgate.netnuvisan.comnih.gov
Metabolite identification is another critical component of preclinical characterization, aimed at identifying the structures of metabolites formed. sciex.compcbis.fr This process often employs advanced analytical techniques like high-resolution mass spectrometry to detect and characterize metabolic products. sciex.compcbis.frclinpgx.org Understanding the metabolic pathways is essential for evaluating the potential for pharmacologically active or toxic metabolites. pcbis.fr Despite the importance of these studies, specific data on the metabolic stability (e.g., half-life in microsomes) or the identity of this compound's metabolites have not been publicly reported.
Table 2: In Vitro Metabolic Stability of this compound (Hypothetical Data for Illustrative Purposes)
| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific in vitro metabolic stability data for this compound could not be located in the available resources.
Table 3: Identified Metabolites of this compound (Hypothetical Data for Illustrative Purposes)
| Metabolite ID | Proposed Structure/Modification | Method of Identification |
| M1 | Data not available | - |
| M2 | Data not available | - |
| M3 | Data not available | - |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific metabolite identification data for this compound could not be located in the available resources.
Structure Activity Relationship Sar and Computational Investigations
Systematic Elucidation of Structure-Activity Relationships for Imiclopazine Analogues
There is a notable absence of published research that systematically elucidates the structure-activity relationships of this compound analogues. To date, studies detailing the synthesis and comparative biological evaluation of a series of compounds structurally related to this compound to determine the influence of specific chemical modifications on activity are not found in the public domain.
Application of Computational Chemistry in this compound Research
The application of computational chemistry methods, which are instrumental in modern drug discovery, has not been specifically reported for this compound. These techniques, including molecular docking, dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, provide valuable insights into drug-target interactions and the prediction of biological activity. However, their application to this compound remains an unexplored area in the available scientific literature.
No specific molecular docking or molecular dynamics simulation studies for this compound have been published. Such studies would be crucial in visualizing the binding of this compound to its putative biological targets and understanding the dynamic nature of these interactions at an atomic level. The absence of this research means that the precise binding modes and the key molecular interactions driving the pharmacological effect of this compound are yet to be computationally modeled and validated.
A search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound and its analogues. QSAR studies are powerful computational tools that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new, untested molecules. nih.gov The lack of such models for this compound limits the ability to rationally design more potent analogues based on existing data.
There are no available in silico studies that have been conducted to predict novel molecular targets for this compound. Computational target prediction methods are used to identify potential new therapeutic applications for existing drugs by screening them against a wide range of biological targets. nih.govnih.gov The application of such methodologies to this compound could potentially uncover new pharmacological activities but this remains an area for future investigation.
Due to the lack of specific research data for this compound, the inclusion of detailed research findings and data tables as requested is not possible at this time.
Advanced Preclinical Research Models and Methodologies
Development and Application of Refined In Vitro Systems for Mechanistic Studies
Recent advancements in cell culture techniques have enabled the development of complex in vitro systems that more accurately recapitulate the physiological and pathological conditions of human tissues. These models are instrumental for detailed mechanistic investigations of drug action, target engagement, and cellular responses.
Organoids and precision-cut tissue slices represent a significant leap forward from traditional two-dimensional cell cultures, offering a three-dimensional microenvironment that preserves crucial aspects of native tissue architecture and cellular heterogeneity.
Organoid Models: Derived from pluripotent stem cells or adult stem cells, organoids can be differentiated to form structures that mimic the cellular organization and function of specific organs, such as the brain. For a compound like Imiclopazine, brain organoids could be invaluable for studying its effects on neuronal development, synaptic plasticity, and neurotransmitter signaling pathways in a human-relevant context. These models allow for the investigation of both acute and chronic exposure effects on different neural cell types, including neurons and glial cells, providing insights into the compound's neuropharmacological profile.
Precision-Cut Tissue Slices: This technique involves the sectioning of fresh tissue into thin slices that maintain the complex multicellular interactions and extracellular matrix of the original organ. Precision-cut brain slices, for instance, can be used to study the electrophysiological and neurochemical responses to this compound in intact neural circuits. This ex vivo model is particularly useful for assessing how the compound modulates neuronal activity and network function in specific brain regions implicated in psychosis or emesis.
The table below illustrates the potential applications of these models in the study of this compound.
| Model System | Application for this compound Research | Potential Endpoints to Measure |
| Brain Organoids | Investigation of neurodevelopmental effects, assessment of impact on dopaminergic and serotonergic neuron function, and evaluation of potential neurotoxicity. | Changes in neuronal differentiation markers, alterations in neurotransmitter release and reuptake, synaptic protein expression, and cell viability assays. |
| Precision-Cut Brain Slices | Analysis of acute effects on neuronal firing rates and synaptic transmission in relevant brain regions (e.g., striatum, prefrontal cortex), and examination of the modulation of local field potentials. | Electrophysiological recordings (e.g., patch-clamp, multi-electrode array), neurotransmitter release assays (e.g., microdialysis), and immunohistochemical analysis of neuronal activation markers (e.g., c-Fos). |
High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms for the rapid and comprehensive characterization of a compound's biological activity across a wide range of cellular targets and pathways.
High-Throughput Screening (HTS): HTS allows for the automated testing of a compound against a large number of biological targets in a rapid and efficient manner. For this compound, HTS assays could be employed to screen for its binding affinity and functional activity at a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. This approach can help to identify both primary targets and potential off-target interactions that may contribute to its therapeutic effects or side-effect profile.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple cellular parameters in response to compound treatment. This technology provides a more detailed, phenotypic characterization of a compound's effects. In the context of this compound, HCS could be used to assess its impact on neurite outgrowth, synaptic morphology, receptor trafficking, and cell signaling pathways in cultured neurons. This provides a deeper understanding of the subcellular mechanisms underlying its pharmacological actions.
The following table provides examples of how HTS and HCS platforms can be utilized for the characterization of this compound.
| Screening Platform | Application for this compound Characterization | Example Assays |
| High-Throughput Screening (HTS) | Comprehensive profiling of receptor binding and functional activity to determine the selectivity and potency of this compound. | Radioligand binding assays for a panel of neurotransmitter receptors (e.g., dopamine (B1211576), serotonin (B10506), adrenergic, histamine), and functional assays measuring second messenger signaling (e.g., cAMP, calcium flux). |
| High-Content Screening (HCS) | Detailed analysis of the cellular and subcellular effects of this compound on neuronal morphology and function. | Automated imaging and analysis of neurite length and branching, quantification of synaptic puncta, measurement of receptor internalization, and assessment of signaling protein phosphorylation and translocation. |
Specialized In Vivo Animal Models for Investigating Specific Pharmacological Effects
In vivo animal models remain essential for understanding the integrated physiological and behavioral effects of a compound. Specialized models are available to investigate the specific pharmacological actions of this compound, including its effects on psychomotor behavior, aggression, and emesis.
Rodent models are widely used to assess the potential antipsychotic-like activity of new chemical entities by examining their effects on psychomotor behavior.
Apomorphine-Induced Stereotypy: Apomorphine is a non-selective dopamine receptor agonist that, at higher doses, induces stereotyped behaviors in rodents, such as repetitive sniffing, gnawing, and licking. nih.govnih.gov This behavior is thought to model the positive symptoms of psychosis, which are associated with dopamine hyperfunction. The ability of a compound to antagonize apomorphine-induced stereotypy is a strong predictor of antipsychotic efficacy. nih.gov
Catalepsy Induction: Catalepsy in rodents, characterized by a state of immobility and failure to correct an externally imposed posture, is a classic model used to predict the extrapyramidal side effects of antipsychotic drugs. nih.govnih.govfrontiersin.org The induction of catalepsy is strongly associated with dopamine D2 receptor blockade in the nigrostriatal pathway. meliordiscovery.com
The table below summarizes these models and their relevance for this compound.
| Animal Model | Pharmacological Relevance for this compound | Key Behavioral Parameters Measured |
| Apomorphine-Induced Stereotypy (Rat/Mouse) | Evaluation of the potential to antagonize dopamine-mediated behaviors, predictive of antipsychotic activity. nih.govnih.gov | Scoring of stereotyped behaviors (e.g., sniffing, gnawing, licking) over time following apomorphine administration. |
| Catalepsy Test (Rat/Mouse) | Assessment of the propensity to induce extrapyramidal side effects, a common concern with typical antipsychotic agents. nih.govnih.gov | Measurement of the latency to move from an imposed posture (e.g., bar test, grid test). nih.govmeliordiscovery.com |
Certain psychiatric conditions are associated with increased aggression. Animal models have been developed to study the antiaggressive effects of pharmacological agents.
Isolation-Induced Aggression: Socially isolating male mice for several weeks can lead to a significant increase in aggressive behavior when they are subsequently exposed to an intruder mouse. nih.govplos.orgnih.gov This model is sensitive to the effects of various psychoactive drugs and is a valuable tool for screening compounds for potential antiaggressive properties. The anti-aggressive effects of some drugs in this model may be linked to their impact on neurosteroidogenesis. nih.gov
The potential application of this model for this compound is outlined below.
| Animal Model | Pharmacological Relevance for this compound | Key Behavioral Parameters Measured |
| Isolation-Induced Aggression (Mouse) | Investigation of the potential to reduce aggressive behaviors, which could be a beneficial therapeutic effect in certain patient populations. nih.govplos.org | Frequency and duration of aggressive behaviors such as biting attacks, tail rattling, and wrestling. |
The evaluation of antiemetic properties requires the use of animal species that are capable of vomiting, as rodents lack this reflex.
Emesis in Ferrets: The ferret is a well-established model for studying the mechanisms of emesis and for evaluating the efficacy of antiemetic drugs. nih.gov Emesis can be induced by a variety of stimuli, including chemotherapeutic agents, opioids like morphine, and dopamine agonists. nih.govfrontiersin.org This model is particularly useful for differentiating the central and peripheral mechanisms of antiemetic action.
Copper Sulfate-Induced Emesis in Dogs: The oral administration of copper sulfate reliably induces emesis in dogs through a peripheral mechanism involving the gastrointestinal tract. nih.govnih.govresearchgate.net This model is valuable for assessing the ability of a compound to block emetic signals originating from the gut.
The utility of these models for characterizing the antiemetic potential of this compound is presented in the following table.
| Animal Model | Emetic Stimulus | Pharmacological Relevance for this compound |
| Ferret | Morphine, Apomorphine, Cisplatin | Characterization of broad-spectrum antiemetic activity against both centrally and peripherally acting emetogens. nih.govfrontiersin.org |
| Dog | Copper Sulfate | Assessment of the ability to block peripherally mediated emesis. nih.govnih.gov |
Application of Genetically Engineered Animal Models in Mechanistic Studies
While specific studies detailing the use of genetically engineered animal models exclusively for this compound are not extensively documented in publicly available literature, the established mechanism of action of phenothiazines allows for extrapolation of the types of models that would be instrumental in its mechanistic evaluation. Genetically engineered models are crucial for dissecting the complex neurobiological pathways affected by antipsychotic drugs.
These models can be designed to have specific genes altered to better understand their role in disease and treatment response. For a dopamine D2 antagonist like this compound, models with modifications in the dopamine signaling pathway would be particularly relevant. For instance, mice with altered dopamine D2 receptor expression or function could be used to investigate the precise contribution of this receptor to the therapeutic and side effects of the drug.
Potential Genetically Engineered Models for Antipsychotic Research:
| Model Type | Genetic Modification | Rationale for Use with a D2 Antagonist like this compound |
| Knockout Mice | Deletion of the dopamine D2 receptor gene (Drd2) | To confirm the necessity of the D2 receptor for the drug's effects. |
| Knock-in Mice | Introduction of a mutated Drd2 gene | To study how specific receptor properties (e.g., affinity, signaling) mediate the drug's action. |
| Transgenic Mice | Overexpression of Drd2 in specific brain regions | To investigate the regional effects of D2 receptor blockade. |
| Dopamine Transporter (DAT) Knockout Mice | Deletion of the DAT gene, leading to elevated synaptic dopamine | To assess the efficacy of D2 blockade in a hyperdopaminergic state, a key hypothesis in psychosis. |
These models, while not specifically reported for this compound, represent the state-of-the-art in preclinical neuropsychopharmacology for compounds with a similar pharmacological profile. They allow researchers to move beyond simple behavioral observations and delve into the molecular and circuit-level mechanisms of drug action.
Future Directions and Emerging Research Avenues
Exploration of Novel Molecular Targets for Imiclopazine-like Compounds
This compound belongs to the phenothiazine (B1677639) class, which are generally understood to exert their effects through modulation of neurotransmitter systems, particularly dopamine (B1211576) receptors ijnrd.org. However, the precise molecular targets and mechanisms underlying this compound's full spectrum of observed activities, such as its psychomotor stabilizing, antiaggressive, and antiemetic properties, remain incompletely elucidated ontosight.ai. Emerging research also indicates potential multidrug-resistance (MDR)-reversal activity in certain cellular models medchemexpress.com, suggesting interactions with cellular pathways beyond traditional neurotransmission.
Future research should prioritize a comprehensive investigation into this compound's molecular targets. This includes systematically evaluating its affinity for a wider array of neurotransmitter receptors, including various subtypes of serotonin (B10506), histamine, and adrenergic receptors, which are known to be modulated by phenothiazine derivatives ijnrd.orgsolubilityofthings.com. Furthermore, detailed studies are needed to identify the specific cellular mechanisms and molecular targets responsible for its MDR-reversal capabilities. Uncovering these novel targets could unlock new therapeutic applications for this compound-like compounds, potentially extending their utility into fields such as oncology or infectious disease treatment, in addition to their historical psychiatric indications.
Rational Design and Development of Advanced Analogues with Tuned Pharmacological Profiles
The intricate chemical structure of this compound, featuring a phenothiazine core, a piperazine (B1678402) ring, and an imidazolidinone moiety, provides a robust scaffold for medicinal chemistry efforts solubilityofthings.com. Phenothiazine derivatives are recognized for their structural versatility, which allows for the synthesis of analogues with tailored pharmacological profiles and potentially improved safety margins solubilityofthings.com. Research has also highlighted that specific substructures within this compound contribute to its ability to penetrate the blood-brain barrier (BBB) acs.org.
This understanding can guide the rational design of next-generation analogues with optimized pharmacokinetic properties, particularly for enhanced central nervous system (CNS) delivery. Future research should focus on synthesizing novel this compound analogues by systematically modifying its key structural components. The objective would be to achieve greater selectivity for specific receptor subtypes or novel targets, thereby enhancing therapeutic efficacy while minimizing off-target interactions and potential side effects. Structure-activity relationship (SAR) studies will be crucial in identifying the precise molecular features responsible for its diverse biological activities, including its potential MDR-reversal effects. This iterative process of design, synthesis, and evaluation is essential for developing advanced this compound-like compounds with improved therapeutic indices and expanded clinical applicability.
Integration of Multi-omics Data in Comprehensive Preclinical Analysis
To fully characterize the therapeutic potential and underlying mechanisms of this compound and its derivatives, a comprehensive approach integrating multi-omics data is essential. While traditional preclinical studies have provided initial insights into its pharmacological effects nih.gov, a deeper, systems-level understanding requires advanced analytical techniques. Future research should leverage transcriptomics to identify genes and pathways that are differentially modulated by this compound treatment in relevant cellular or animal models. Proteomics can further pinpoint specific protein targets, signaling cascades, and downstream effectors that mediate its observed actions. Metabolomics studies can elucidate how this compound impacts cellular metabolic networks, offering insights into its biochemical fate and potential toxicological profiles.
Integrating these diverse datasets—genomic, transcriptomic, proteomic, and metabolomic—will enable the construction of sophisticated computational models of this compound's action. Such integrated analyses can reveal novel drug targets, identify potential biomarkers for efficacy or toxicity, and provide a more holistic understanding of its complex pharmacological profile. This data-driven approach will be instrumental in guiding the rational design of improved analogues and predicting their clinical performance.
Considerations for Advancing Mechanistic Understanding and Ethical Practices in Preclinical Research
Advancing Mechanistic Understanding: A critical area for future research is the complete elucidation of this compound's mechanism of action. While its phenothiazine structure suggests dopaminergic activity ijnrd.org, the full spectrum of its molecular interactions remains to be uncovered ontosight.ai. Advanced biochemical assays, receptor binding studies, and in vitro functional assays are required to precisely map its interactions with both known and potential novel targets. Furthermore, employing cutting-edge imaging technologies in preclinical models, such as positron emission tomography (PET) or super-resolution microscopy, could provide unprecedented insights into this compound's distribution, target engagement, and metabolic fate within biological systems. Investigating its potential off-target effects and the mechanisms that may have contributed to its discontinuation from clinical development is also vital. Exploring its impact on neuroinflammation, glial cell function, or other cellular processes not traditionally associated with early phenothiazines could reveal new therapeutic avenues.
Ethical Practices in Preclinical Research: As research into this compound and its analogues progresses, adherence to stringent ethical guidelines in preclinical studies is paramount. This includes a commitment to the 3Rs principles: Replacement of animal use with in vitro or in silico methods wherever feasible, Reduction in the number of animals used, and Refinement of experimental procedures to minimize animal distress. Developing and validating robust preclinical models that accurately mimic the complexity of human diseases, particularly for CNS disorders, is crucial for generating reliable and translatable data. Transparency in research design, data collection, and reporting is essential to foster collaboration and prevent duplication of efforts. Moreover, researchers must remain mindful of the ethical considerations surrounding compounds with psychotropic potential, ensuring responsible handling and investigation throughout the preclinical development pipeline. This includes rigorous evaluation of potential unintended behavioral or cognitive effects in animal models, even in the absence of direct human administration.
Compound Data Table
The following table summarizes key characteristics of this compound relevant to future research directions:
| Characteristic | Details | Significance for Future Research |
| Chemical Name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | Provides the foundational structure for structure-activity relationship (SAR) studies and rational analogue design. |
| Chemical Class | Phenothiazine derivative | Guides the exploration of known phenothiazine targets and mechanisms, and informs strategies for structural modification. |
| Molecular Formula | C₂₅H₃₂ClN₅OS | Serves as a basis for chemical synthesis, modification, and understanding molecular interactions. |
| Molecular Weight | 486.07 g/mol | Essential for pharmacokinetic modeling, formulation development, and quantitative analysis. |
| CAS Registry Number | 7224-08-0 | A unique identifier crucial for literature searches, database queries, and regulatory tracking. |
| Historical Therapeutic Class | Antipsychotic, Antiemetic, Sedative | Offers a starting point for understanding its biological activity and potential therapeutic applications, while also highlighting areas for re-evaluation. |
| Observed Activities | Psychomotor stabilizing, antiaggressive, antiemetic, MDR-reversal | Indicates diverse biological effects that warrant further investigation for target identification and potential therapeutic expansion. |
| Blood-Brain Barrier (BBB) Penetration | Substructures identified as important for BBB penetration | Informs the rational design of CNS-penetrant analogues for neurological and psychiatric applications. |
List of Compounds Mentioned:
this compound
Trifluoperazine
Levomepromazine
Thioridazine
Prochlorperazine
Methophenazine
Oxaflumazine
Promazine
Triflupromazine
Chlorprothixene
Clopenthixol
Flupentixol
Thiothixene
Benzquinamide
Carpipramine
Clocapramine
Clomacran
Clothiapine
Clozapine
Opipramol
Prothipendyl
Tetrabenazine
Zotepine
Alizapride
Amisulpride
Buramate
Fluspirilene
Molindone
Penfluridol
Pimozide
Spirilene
Imipramine
Amitriptyline
Doxepin
Clomipramine
Desipramine
Didemethylimipramine
Prochlorperazine dihydrochloride (B599025)
PNU-142633
Sumatriptan
Trifluoperazine dihydrochloride
Q & A
Q. What methodologies are recommended for synthesizing Imiclopazine with high reproducibility in academic settings?
To ensure reproducibility, researchers should follow validated synthetic protocols with precise stoichiometric ratios, reaction conditions (e.g., temperature, solvent systems), and purification steps (e.g., column chromatography, recrystallization). Detailed characterization via NMR, HPLC, and mass spectrometry is essential to confirm compound identity and purity. Refer to synthetic procedures in peer-reviewed journals and cross-validate results using standardized analytical workflows .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Key techniques include:
- Spectroscopic Analysis : / NMR for structural elucidation.
- Chromatography : HPLC/UPLC for purity assessment (>95% threshold).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and polymorphic stability.
- Solubility Profiling : Shake-flask method in biologically relevant buffers (e.g., PBS, pH 7.4). Ensure compliance with IUPAC guidelines for compound characterization and reporting .
Q. Which in vitro models are widely used to evaluate this compound’s pharmacological activity?
Common models include:
- Cell-Based Assays : Dose-response studies in target-specific cell lines (e.g., cancer, neuronal) with IC/EC calculations.
- Enzyme Inhibition Assays : Kinetic studies to determine values.
- Membrane Permeability : Caco-2 monolayer assays for intestinal absorption prediction. Validate findings with positive/negative controls and statistical rigor (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to address low yield or impurity challenges?
Strategies include:
- Reaction Engineering : Microwave-assisted synthesis to enhance reaction efficiency.
- Catalyst Screening : Testing palladium/ligand systems for cross-coupling steps.
- Byproduct Analysis : LC-MS to identify impurities and adjust purification steps. Document iterative optimization in supplementary materials, adhering to journal guidelines for synthetic reproducibility .
Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy data for this compound?
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and tissue distribution.
- Mechanistic Studies : Use knockout animal models or siRNA to validate target engagement.
- Data Triangulation : Compare results across multiple assays (e.g., 2D vs. 3D cell cultures, patient-derived xenografts). Transparent reporting of confounding variables (e.g., solubility, protein binding) is critical .
Q. What computational approaches enhance the prediction of this compound’s target interactions?
Advanced methods include:
- Molecular Dynamics Simulations : To study binding kinetics and conformational changes.
- QSAR Modeling : Correlate structural descriptors with activity data from public databases (e.g., ChEMBL).
- Docking Studies : Use cryo-EM or X-ray crystallography-derived protein structures for accuracy. Cross-validate predictions with experimental mutagenesis or SPR binding assays .
Methodological Considerations
- Data Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in conflicting results. Use meta-analysis tools (e.g., RevMan) for systematic reviews of preclinical data .
- Ethical Reporting : Disclose synthesis yields, failed experiments, and outlier data in supplementary files to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
